molecular formula C6H6BrNO4S2 B2901319 2-(5-Bromothiophene-2-sulfonamido)acetic acid CAS No. 706766-44-1

2-(5-Bromothiophene-2-sulfonamido)acetic acid

Cat. No.: B2901319
CAS No.: 706766-44-1
M. Wt: 300.14
InChI Key: GJBPQYHRQFWZHL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-sulfonamido)acetic acid is a chemical research reagent built around a 5-bromothiophene scaffold linked to a sulfonamidoacetic acid functional group. This structure classifies it among sulfonamide derivatives, which are historically significant and widely investigated for their antibacterial properties. Sulfonamides act as competitive antagonists in the bacterial folate biosynthesis pathway, inhibiting the conversion of 4-aminobenzoic acid (PABA) to folic acid, thereby exerting a bacteriostatic effect on susceptible organisms . Recent scientific investigations highlight the continued relevance of bromothiophene-sulfonamide hybrids in addressing modern public health challenges. Specifically, closely related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent activity against highly resistant bacterial pathogens. One study found that a low molecular weight analog exhibited exceptional efficacy against New Delhi Metallo-β-lactamase-producing (NDM) Klebsiella pneumoniae ST147, a critical-priority pathogen, with a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL . In-silico studies suggest this activity may be mediated through hydrogen bond and hydrophobic interactions with bacterial target proteins . The 5-bromothiophene core also serves as a versatile precursor for further chemical elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This makes 2-(5-Bromothiophene-2-sulfonamido)acetic acid a valuable building block in medicinal chemistry for the discovery and optimization of new therapeutic agents, particularly in the fight against extensively drug-resistant (XDR) bacterial strains . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBPQYHRQFWZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Glycine Tert-Butyl Ester

Procedure :
5-Bromo-thiophene-2-sulfonyl chloride (1.0 equiv) is reacted with glycine tert-butyl ester hydrochloride (1.2 equiv) in a mixture of dioxane and water (4:1 v/v) at room temperature. Sodium bicarbonate (2.0 equiv) is added to neutralize HCl generated during the reaction.

Mechanism :
The amine group of glycine tert-butyl ester displaces the chloride from the sulfonyl chloride, forming a sulfonamide bond. The tert-butyl group protects the carboxylic acid during this step.

Optimization :

  • Solvent : Aqueous dioxane enhances solubility and reaction efficiency.
  • Base : NaHCO₃ ensures mild basic conditions, minimizing ester hydrolysis.
  • Yield : ~70–75% after purification.

Alternative Approach Using Glycine Methyl Ester

Procedure :
For cost-effective scalability, glycine methyl ester hydrochloride (1.2 equiv) replaces the tert-butyl derivative. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as the base.

Advantages :

  • Lower cost : Methyl esters are commercially available and inexpensive.
  • Faster reaction : Polar aprotic solvents like DCM accelerate nucleophilic substitution.

Challenges :

  • Ester hydrolysis risk : Requires careful pH control to prevent premature cleavage of the methyl ester.

Deprotection to Yield 2-(5-Bromothiophene-2-sulfonamido)acetic Acid

The final step involves deprotecting the tert-butyl or methyl ester to unmask the carboxylic acid group.

Acidic Deprotection of Tert-Butyl Esters

Conditions :
The tert-butyl-protected intermediate is treated with trifluoroacetic acid (TFA, 10 equiv) in DCM at 0°C for 2 hours.

Reaction Profile :

  • Mechanism : TFA protonates the tert-butyl group, facilitating its elimination as isobutylene.
  • Yield : ~90–95% after neutralization and extraction.

Basic Hydrolysis of Methyl Esters

Conditions :
The methyl ester derivative is stirred with 2M NaOH (5 equiv) in a THF/water (3:1) mixture at 60°C for 4 hours.

Considerations :

  • Temperature control : Higher temperatures accelerate hydrolysis but may degrade the thiophene ring.
  • Yield : ~80–85% after acidification (pH 2–3) and recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Tert-Butyl Ester Route Methyl Ester Route
Protecting Group Tert-butyl Methyl
Solvent System Dioxane/water Dichloromethane
Deprotection Agent TFA NaOH
Overall Yield 65–70% 60–65%
Purity (HPLC) >98% >95%
Scalability Moderate (TFA cost) High (low-cost reagents)

The tert-butyl route offers higher purity and milder deprotection conditions, whereas the methyl ester route is more scalable for industrial applications.

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Sulfonyl Chloride

Unreacted sulfonyl chloride may hydrolyze to 5-bromo-thiophene-2-sulfonic acid if moisture is present. This side reaction is mitigated by using anhydrous solvents and molecular sieves.

N-Acylation vs. O-Acylation

During glycine ester reactions, competing O-acylation of the ester oxygen is possible. However, the nucleophilic amine group preferentially reacts with the sulfonyl chloride, minimizing this pathway.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromothiophene-2-sulfonamido)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetic Acid Derivatives

Compound Name Molecular Formula Substituents Key Functional Groups
2-(5-Bromothiophene-2-sulfonamido)acetic acid C₆H₆BrNO₄S₂ 5-Bromothiophene, sulfonamido, acetic acid Sulfonamido, Br, COOH
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 3-Bromo, 4-methoxy, acetic acid Methoxy, Br, COOH
2-(4-Bromobenzenesulfonamido)acetic acid C₈H₈BrNO₄S 4-Bromobenzenesulfonamido, acetic acid Sulfonamido, Br, COOH
2-(5-Bromo-2-thienyl)acetic Acid C₆H₅BrO₂S 5-Bromothiophene, acetic acid Br, COOH, thiophene ring
  • Substituent Effects: Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid increases C–C–C bond angles (121.5° vs. 118.2° for methoxy), reflecting its electron-withdrawing nature . The sulfonamido group in 2-(5-Bromothiophene-2-sulfonamido)acetic acid enhances acidity of the acetic acid moiety compared to non-sulfonamido analogues .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
2-(5-Bromothiophene-2-sulfonamido)acetic acid 285.16 Not reported Polar aprotic solvents
2-(3-Bromo-4-methoxyphenyl)acetic acid 245.07 Not reported Acetic acid, DMSO
2-(4-Bromobenzenesulfonamido)acetic acid 294.12 Not reported Methanol, water (basic pH)
  • Solubility Trends : Sulfonamido-containing compounds exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .

Biological Activity

2-(5-Bromothiophene-2-sulfonamido)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(5-Bromothiophene-2-sulfonamido)acetic acid typically involves the reaction of 5-bromothiophene-2-sulfonamide with acetic acid under controlled conditions. The following general synthetic route is commonly employed:

  • Starting Material : 5-bromothiophene-2-sulfonamide.
  • Reagents : Acetic anhydride or acetic acid in the presence of a catalyst (e.g., sulfuric acid).
  • Conditions : Reflux in an organic solvent such as acetonitrile.

The resulting product can be purified through recrystallization or chromatography to achieve high purity suitable for biological assays.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Bromothiophene-2-sulfonamido)acetic acid exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL for derivatives exhibiting strong antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in specific assays .

Cytotoxicity

Cytotoxicity tests conducted using the SulfoRhodamine-B (SRB) assay have revealed that 2-(5-Bromothiophene-2-sulfonamido)acetic acid and its derivatives exhibit varying levels of cytotoxicity across different cancer cell lines:

  • IC50 Values : Compounds were assessed at concentrations ranging from 10 to 100 µmol/L, with IC50 values exceeding 60 µM indicating low toxicity .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, potentially including:

  • Urease Inhibition : Some derivatives have shown significant urease inhibition, which is crucial for treating infections caused by urease-producing bacteria .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism, thereby reducing bacterial growth and survival.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiophene derivatives, including those with sulfonamide groups. Results indicated strong activity against resistant strains of bacteria .
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, demonstrating promising results for further development as anticancer agents .
  • Urease Inhibition Studies : Research highlighted the effectiveness of certain derivatives in inhibiting urease activity, which is linked to their antimicrobial properties .

Data Summary

Biological ActivityObservationsReference
Antimicrobial (MIC)0.22 - 0.25 μg/mL against S. aureus
Biofilm InhibitionSuperior reduction compared to Ciprofloxacin
Cytotoxicity (IC50)>60 μM indicating low toxicity
Urease Inhibition~46.23% inhibition at 15 µg/mL

Q & A

Q. What are the key synthetic routes for preparing 2-(5-Bromothiophene-2-sulfonamido)acetic acid?

The synthesis typically involves two steps: (1) sulfonamide formation on 5-bromothiophene-2-sulfonyl chloride and (2) coupling with glycine or its derivatives. For example:

  • Step 1 : React 5-bromothiophene-2-sulfonyl chloride with ammonia or a protected amine to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with bromoacetic acid or ethyl glycinate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis if necessary .
    Alternative routes may use thiophene bromination (e.g., Br₂ in acetic acid for regioselective substitution) , though yields depend on solvent polarity and catalyst choice.

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended) .
  • Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 5.5–6.0 ppm) and FT-IR (S=O stretches at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via R₂²(8) motifs) .

Q. What are the critical solubility and storage considerations?

  • Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions; test solubility in PBS at pH 7.4 for biological assays) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Modifications : Vary the bromothiophene ring (e.g., replace Br with Cl, CF₃) or acetic acid moiety (e.g., methyl ester prodrugs) to assess steric/electronic effects .
  • Assay design : Test against target enzymes (e.g., carbonic anhydrase, MMPs) using fluorescence-based inhibition assays. IC₅₀ values correlate with sulfonamide H-bond donor strength .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions to functionalize the thiophene ring .
  • Solvent optimization : Compare DMF (high polarity) vs. THF (low polarity) for coupling steps; DMF improves yields by 15–20% .
  • Workflow : Use continuous-flow reactors for bromination steps to enhance regioselectivity and reduce byproducts .

Q. How does this compound interact with serum proteins in pharmacokinetic studies?

  • Plasma binding assays : Incubate with human serum albumin (HSA) and analyze via equilibrium dialysis or fluorescence quenching.
  • Data interpretation : High binding (>90%) suggests prolonged circulation but reduced bioavailability. Modify the acetic acid group (e.g., PEGylation) to alter protein affinity .

Methodological Challenges and Solutions

7. Addressing conflicting biological activity data across studies:

  • Source analysis : Verify compound purity (HPLC) and storage conditions, as degradation products (e.g., free sulfonic acid) may skew results .
  • Dose standardization : Use molarity (not weight/volume) for in vitro assays due to molecular weight variability in analogs .

8. Designing in vivo toxicity studies:

  • Model selection : Administer to rodents (10–100 mg/kg, oral/i.v.) and monitor liver/kidney function (ALT, BUN levels).
  • Metabolite profiling : Use LC-MS to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) .

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